molecular formula C14H17NO3 B8492193 Butyl 7-methoxy-1H-indole-2-carboxylate CAS No. 84638-88-0

Butyl 7-methoxy-1H-indole-2-carboxylate

Cat. No. B8492193
CAS RN: 84638-88-0
M. Wt: 247.29 g/mol
InChI Key: DWHMVYZEMASAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 7-methoxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyl 7-methoxy-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 7-methoxy-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

84638-88-0

Product Name

Butyl 7-methoxy-1H-indole-2-carboxylate

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

butyl 7-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C14H17NO3/c1-3-4-8-18-14(16)11-9-10-6-5-7-12(17-2)13(10)15-11/h5-7,9,15H,3-4,8H2,1-2H3

InChI Key

DWHMVYZEMASAOI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=C(N1)C(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6.0 g of 7-methoxyindole-2carboxylic acid in 100 ml of toluene is combined with 4.3 ml of thionyl chloride; the mixture is heated under stirring for 3 hours to 90° C., then concentrated under vacuum. The residue is combined with 50 ml of n-butanol and heated for one hour under reflux Then the mixture is evaporated to dryness under vacuum, the oily residue is boiled with 60 ml of petroleum ether, the clear solution is decanted from the dark residue, and cooling of the solution yields 4.1 g of 7-methoxyindole-2-carboxylic acid n-butyl ester, mp 66°-69° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.